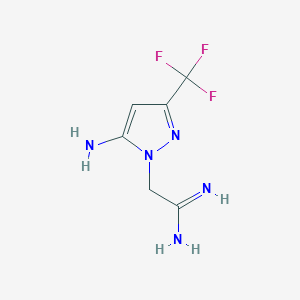

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide

Description

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that features a pyrazole ring substituted with an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N5/c7-6(8,9)3-1-5(12)14(13-3)2-4(10)11/h1H,2,12H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSMWMIQBGFXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Formation of Acetimidamide: The final step involves the reaction of the pyrazole derivative with an appropriate amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydride or organometallic compounds under anhydrous conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydrazines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide have been synthesized and tested for their ability to inhibit tumor cell proliferation. A study demonstrated that certain derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Properties

The compound also shows antimicrobial activity, which has been explored in several studies. For example, derivatives have been tested against various bacterial strains, revealing significant inhibitory effects. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better cell membrane penetration and thus improving antimicrobial efficacy .

Agricultural Applications

Herbicide Development

The structure of this compound positions it as a candidate for developing new herbicides. Research indicates that modifications of the pyrazole ring can lead to compounds with selective herbicidal activity against specific weed species while minimizing impact on crops .

Pesticide Formulation

In addition to herbicides, this compound has potential applications in formulating pesticides. Studies have shown that pyrazole derivatives can act as effective insecticides, targeting pests while being less toxic to beneficial insects .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A recent study focused on synthesizing various derivatives of this compound and evaluating their anticancer activity against breast cancer cells. The results indicated that one derivative exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, significantly lower than standard chemotherapeutics .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing a derivative of the compound was tested in field conditions against common weeds in maize crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its potential as an effective herbicide .

Mechanism of Action

The

Biological Activity

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound characterized by its unique pyrazole ring structure, which is substituted with an amino group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a β-diketone or β-ketoester.

- Introduction of the Trifluoromethyl Group : Utilizing reagents such as trifluoromethyl iodide.

- Amination : Introducing the amino group through nucleophilic substitution reactions.

- Formation of Acetimidamide : Finalizing the synthesis by reacting the pyrazole derivative with an amidine reagent under controlled conditions .

While the specific biochemical pathways affected by this compound remain largely unexplored, studies suggest it may interact with various biological targets, potentially influencing metabolic processes and cellular functions.

Medicinal Chemistry

This compound is being investigated for its potential applications in:

- Anti-inflammatory agents

- Antimicrobial properties

- Anticancer drugs

Research indicates that derivatives of pyrazole compounds often exhibit significant biological activity, which may extend to this compound .

Agrochemicals

Due to its chemical properties, this compound is also being evaluated for use in developing pesticides and herbicides. Its ability to interact with biological targets in pests could provide an effective means of pest control .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacteria and fungi, indicating a promising avenue for further exploration .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.